2-(Benzylsulfanyl)-5-fluoropyridine
Description
2-(Benzylsulfanyl)-5-fluoropyridine is a fluorinated pyridine derivative featuring a benzylsulfanyl (-S-benzyl) substituent at the 2-position and a fluorine atom at the 5-position. This compound is primarily utilized as a pharmaceutical intermediate due to its structural versatility, which allows for further functionalization via coupling or substitution reactions. The benzylsulfanyl group contributes to its electron-donating properties, while the fluorine atom enhances metabolic stability and modulates electronic effects—a common strategy in medicinal chemistry to optimize drug-like properties.
Properties
Molecular Formula |
C12H10FNS |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-fluoropyridine |
InChI |
InChI=1S/C12H10FNS/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
ZQSVGXYPKQQBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Benzylsulfanyl vs. Benzyloxy
A critical analog is 2-(Benzyloxy)-5-fluoropyridine (CAS 1305322-95-5), which replaces the sulfur atom in the benzylsulfanyl group with an oxygen atom (benzyloxy, -O-benzyl). Key differences include:
- Electronic Effects: The benzylsulfanyl group is a stronger electron donor than benzyloxy due to sulfur’s lower electronegativity. This enhances nucleophilic reactivity at the pyridine ring.
- Steric Effects : Both substituents introduce steric bulk, but the longer C-S bond in benzylsulfanyl (vs. C-O in benzyloxy) may marginally increase steric hindrance.
Thioether Variations: Benzylsulfanyl vs. Methylthio
2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2) replaces the benzylsulfanyl group with a smaller methylthio (-S-methyl) substituent. Comparisons highlight:
- Steric Impact : The benzyl group’s bulk may hinder interactions in biological systems compared to the compact methyl group.
- Synthetic Flexibility: Benzyl groups are more amenable to further modifications (e.g., hydrogenolysis) than methyl groups.
Reactivity and Hammett Correlations
Evidence from purine analogs (e.g., 2-(benzylsulfanyl)-7H-purin-6-one) suggests that benzylsulfanyl groups participate in coupling reactions with arylhydrazines, forming hydrazone derivatives . This reactivity is likely conserved in this compound, where the electron-rich pyridine ring could facilitate similar transformations. Hammett studies on related compounds indicate that electron-donating substituents (e.g., -S-benzyl) accelerate reactions sensitive to electronic effects, such as nucleophilic aromatic substitutions .
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